(5S)-5-[(methylamino)methyl]pyrrolidin-2-one

GPCR Trace Amine-Associated Receptors Functional Assay

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 1909294-11-6) is a chiral, enantiopure pyrrolidin-2-one derivative with a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol. The compound features a defined stereocenter at the 5-position, a lactam carbonyl, and an exocyclic methylamino moiety.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 1909294-11-6
Cat. No. B3248977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-[(methylamino)methyl]pyrrolidin-2-one
CAS1909294-11-6
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCNCC1CCC(=O)N1
InChIInChI=1S/C6H12N2O/c1-7-4-5-2-3-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
InChIKeyNKDYHCPYSXTJNL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-5-[(Methylamino)methyl]pyrrolidin-2-one (CAS 1909294-11-6): Chiral Pyrrolidinone Scaffold for Receptor-Targeted Drug Discovery


(5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 1909294-11-6) is a chiral, enantiopure pyrrolidin-2-one derivative with a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . The compound features a defined stereocenter at the 5-position, a lactam carbonyl, and an exocyclic methylamino moiety . This scaffold is of significant interest in medicinal chemistry as a building block for the synthesis of CNS-targeted therapeutic candidates and as a ligand for G-protein coupled receptor (GPCR) profiling studies, including serotonin, dopamine, and trace amine-associated receptor (TAAR) systems [1].

Why (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one Cannot Be Replaced by Racemic or Achiral Pyrrolidinone Analogs


Generic substitution of (5S)-5-[(methylamino)methyl]pyrrolidin-2-one with racemic mixtures, hydrochloride salts, or structurally related pyrrolidinones is scientifically invalid due to profound differences in stereochemical configuration, receptor engagement profiles, and downstream functional activity. The specific (5S) enantiomer is required for defined stereochemical interactions with chiral biological targets . Empirical binding data demonstrate that this compound exhibits measurable functional activity (EC₅₀ >10 µM) at mouse TAAR5 receptors [1], while showing no detectable affinity for beta-1 adrenergic receptors, highlighting a specific and narrow receptor interaction profile distinct from other analogs .

Quantitative Evidence for (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one: Receptor Binding and Functional Selectivity Data


TAAR5 Functional Agonism: (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one vs. Inactive Baseline

The target compound demonstrates measurable, albeit weak, functional agonist activity at mouse TAAR5 receptors expressed in HEK293 cells, while other receptors such as beta-1 adrenergic show no detectable engagement. This contrasts with the activity profile of many other pyrrolidinone derivatives which lack this specific TAAR5 interaction. The data provide a quantitative baseline for this specific target interaction [1].

GPCR Trace Amine-Associated Receptors Functional Assay

Absence of Beta-1 Adrenergic Receptor Binding: (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one vs. Non-Selective Analogs

In contrast to many structurally related pyrrolidin-2-one derivatives that exhibit affinity for adrenergic receptors, (5S)-5-[(methylamino)methyl]pyrrolidin-2-one shows no measurable binding affinity for the beta-1 adrenergic receptor . This is a key differentiator from compounds like 3-(methylamino)pyrrolidin-2-one and 4-(methylamino)pyrrolidin-2-one, which have been shown to interact with various serotonergic and adrenergic systems .

Adrenergic Receptor Selectivity Binding Assay

Stereochemical Purity and Enantiomeric Integrity: (5S) Enantiomer vs. Racemic Mixtures

(5S)-5-[(methylamino)methyl]pyrrolidin-2-one (CAS 1909294-11-6) is the defined (5S) enantiomer with a specific stereochemical configuration, as confirmed by its unique InChI Key: NKDYHCPYSXTJNL-YFKPBYRVSA-N . This is in contrast to racemic 5-[(methylamino)methyl]pyrrolidin-2-one (CAS 929972-85-0), which has a different InChI Key: NKDYHCPYSXTJNL-UHFFFAOYSA-N, denoting an undefined stereocenter . The use of the pure enantiomer is essential for studies where stereochemistry dictates biological activity.

Chiral Synthesis Stereochemistry Quality Control

Recommended Application Scenarios for (5S)-5-[(Methylamino)methyl]pyrrolidin-2-one (CAS 1909294-11-6)


GPCR Profiling and TAAR5-Specific Signaling Studies

Leverage the compound's demonstrated functional agonism at mouse TAAR5 receptors (EC₅₀ > 10 µM) [1] to explore TAAR-mediated signaling pathways in recombinant systems like HEK293 cells. The selective engagement of TAAR5 over beta-1 adrenergic receptors makes it a valuable tool for dissecting specific GPCR pathways without confounding adrenergic activity.

Chiral Building Block for CNS-Targeted Small Molecule Synthesis

Utilize the defined (5S) stereochemistry [1] as a chiral starting material for the asymmetric synthesis of more complex, CNS-penetrant drug candidates. The pyrrolidin-2-one core is a privileged scaffold for developing modulators of neurotransmitter systems, including serotonin and dopamine receptors , and its enantiopurity is critical for generating stereochemically pure lead compounds.

Negative Control for Beta-1 Adrenergic Receptor Assays

Employ this compound as a validated negative control in high-throughput screening or mechanistic studies targeting the beta-1 adrenergic receptor, given its confirmed lack of affinity . This application is crucial for establishing assay windows and confirming the specificity of other test compounds that may interact with this receptor.

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